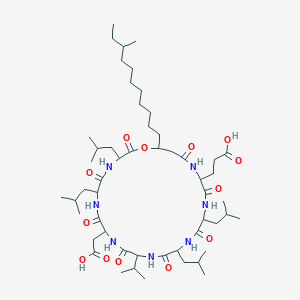
Surfactin C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Surfactin C2 is a cyclic lipopeptide biosurfactant produced by various strains of Bacillus species, including Bacillus subtilis. It is known for its potent surface-active properties, making it one of the most effective biosurfactants. This compound has a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Surfactin C2 is primarily produced through microbial fermentation. The production involves the use of Bacillus subtilis strains, which are cultured in specific media under controlled conditions. The fermentation process typically includes the use of carbon sources like molasses, nitrogen sources such as glutamic acid and soybean meal, and inorganic salts like KCl, K2HPO4, MgSO4, and Fe2(SO4)3 .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. Techniques such as transposon mutagenesis and knockout techniques have been employed to enhance production. The use of agro-industrial wastes like potato peel waste and frying oil waste has also been explored to reduce production costs and improve yield .
Chemical Reactions Analysis
Types of Reactions: Surfactin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in its structure, such as the cyclic peptide and fatty acid chains .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Surfactin C2 has a broad spectrum of applications in various fields:
Chemistry: In chemistry, this compound is used as an emulsifier, dispersant, and foam stabilizer. Its surface-active properties make it valuable in processes like oil removal and environmental remediation .
Biology: In biological research, this compound is studied for its antibacterial, antifungal, and antiviral activities. It has shown potential in inhibiting the growth of various pathogens and disrupting biofilms .
Medicine: In medicine, this compound is explored for its antitumor properties and its ability to enhance drug delivery. It has been shown to inhibit the growth of cancer cells and improve the efficacy of anticancer drugs .
Industry: In the industrial sector, this compound is used in the production of cosmetics, food products, and pharmaceuticals. Its biodegradability and low toxicity make it an attractive alternative to synthetic surfactants .
Mechanism of Action
Surfactin C2 exerts its effects through several mechanisms:
Membrane Interaction: this compound interacts with lipid membranes, causing membrane disintegration and osmotic pressure imbalance. This leads to cell lysis and the inhibition of cell growth .
Protein Synthesis Inhibition: this compound inhibits protein synthesis in pathogenic bacteria, preventing their reproduction and growth .
Enzyme Activity Inhibition: this compound affects the activity of enzymes in pathogenic bacteria, disrupting their normal metabolic processes .
Comparison with Similar Compounds
Surfactin C2 is part of a family of cyclic lipopeptides produced by Bacillus species. Similar compounds include:
Iturin: Iturin is another lipopeptide with strong antifungal properties. Unlike this compound, iturin primarily targets fungal cell membranes .
Fengycin: Fengycin is known for its antifungal and antibacterial activities. It has a different peptide sequence compared to this compound, which gives it unique properties .
Bacillomycin: Bacillomycin is another cyclic lipopeptide with antifungal properties. It is structurally similar to iturin but has distinct biological activities .
This compound stands out due to its broad spectrum of biological activities and its potent surface-active properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H93N7O13/c1-13-35(12)20-18-16-14-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-30(2)3)48(67)57-40(26-32(6)7)51(70)60-46(34(10)11)52(71)58-41(29-45(64)65)50(69)56-39(25-31(4)5)49(68)59-42(27-33(8)9)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGDZMMHGKDWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H93N7O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2488364.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B2488365.png)
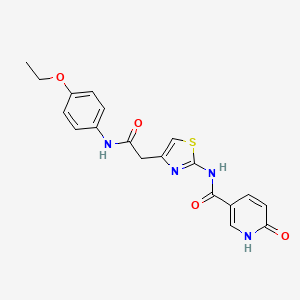
![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)

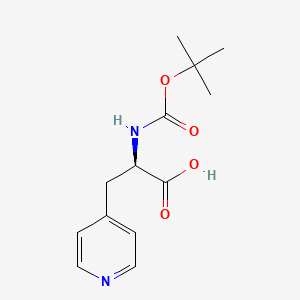
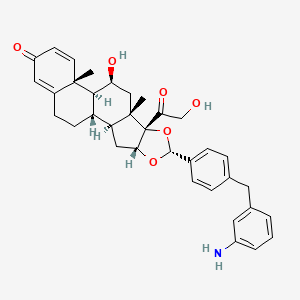
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)
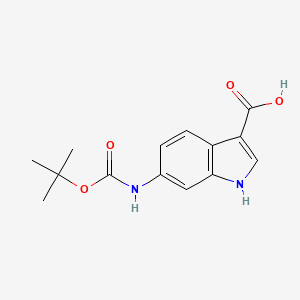

![N'-(3-chloro-4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2488384.png)
![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)
![ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B2488387.png)
